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molecular formula C11H18O4 B8631929 2-Methylbutyl prop-2-enoate;prop-2-enoic acid CAS No. 66228-39-5

2-Methylbutyl prop-2-enoate;prop-2-enoic acid

Cat. No. B8631929
M. Wt: 214.26 g/mol
InChI Key: OHEDOFGKJWAYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07193631B2

Procedure details

Non-limiting further examples of pressure sensitive adhesives useful with the present invention include those adhesives described in U.S. Pat. No. Re. 24,906 (Ulrich); U.S. Pat. Nos. 2,973,826; Re. 33,353; U.S. Pat. Nos. 3,389,827; 4,112,213; 4,310,509; 4,323,557; 4,732,808; 4,917,929; and 5,296,277 (Wilson et al.) and European Publication 0 051 935, the disclosures of which are incorporated by reference herein. A presently preferred adhesive is an acrylate copolymer pressure sensitive adhesive formed from a 90/10 weight percent monomer ratio of 2-methylbutyl acrylate/acrylic acid in a 65/35 heptane/acetone solvent system (39–41% solids) and having an inherent viscosity of about 0.7–0.85 dl/g.
Name
heptane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].CCC[CH2:9][CH2:10][CH2:11][CH3:12].[CH3:13]C(C)=O>>[C:1]([O:5][CH2:9][CH:10]([CH3:13])[CH2:11][CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3] |f:1.2,3.4|

Inputs

Step One
Name
heptane acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(CC)C.C(C=C)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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